Introduction: The Significance of the Quinoxaline Scaffold
Introduction: The Significance of the Quinoxaline Scaffold
An In-depth Technical Guide to 3-Methylquinoxalin-2-ol: Structure, Properties, and Applications
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core structure are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Among these, 3-Methylquinoxalin-2-ol, also known by its IUPAC name 3-methyl-1H-quinoxalin-2-one, stands out as a versatile intermediate and a key building block for the synthesis of novel therapeutic agents.[4][5] Its unique structural features and reactivity have made it a focal point for researchers in drug discovery, particularly in the development of targeted cancer therapies and novel enzyme inhibitors.[6][7][8][9] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Methylquinoxalin-2-ol for researchers, scientists, and drug development professionals.
PART 1: Chemical Structure and Physicochemical Properties
The foundational characteristics of a chemical entity dictate its behavior and potential applications. Understanding the structure and properties of 3-Methylquinoxalin-2-ol is paramount for its effective utilization in synthesis and drug design.
Molecular Structure and Tautomerism
3-Methylquinoxalin-2-ol is a bicyclic heteroaromatic compound. A critical aspect of its structure is the existence of keto-enol tautomerism, a rapid equilibrium between two isomeric forms: the hydroxyl (-ol) form (3-methylquinoxalin-2-ol) and the keto (-one) form (3-methyl-1H-quinoxalin-2-one).[10] Spectroscopic evidence and computational studies indicate that the keto form is generally the more stable and predominant tautomer in solution and solid states.[4]
Caption: Keto-enol tautomerism of 3-Methylquinoxalin-2-ol.
Physicochemical Data
A summary of the core physicochemical properties of 3-Methylquinoxalin-2-ol is essential for experimental design, including solubility testing and reaction condition optimization.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O | [4][5] |
| Molecular Weight | 160.17 g/mol | [4][5] |
| CAS Number | 14003-34-0 | [4][5] |
| Appearance | Brown crystalline powder | [11] |
| Melting Point | 246-248 °C | [11][12] |
| Solubility | Water: >24 µg/mL (at pH 7.4) | [4] |
| Soluble in organic solvents like ethanol, acetone | [11] | |
| logP (o/w) | 0.7 - 1.34 | [13][14] |
PART 2: Synthesis and Characterization
The reliable synthesis and rigorous characterization of 3-Methylquinoxalin-2-ol are the first critical steps in any research endeavor involving this compound.
Synthesis Protocol: Condensation of o-Phenylenediamine and Sodium Pyruvate
The most common and efficient synthesis of 3-Methylquinoxalin-2-ol involves the acid-catalyzed condensation reaction between o-phenylenediamine and a pyruvate source.[7][12] This method is favored for its high yield and relatively simple procedure.
Caption: Workflow for the synthesis of 3-Methylquinoxalin-2-ol.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.85 mmol) and sodium pyruvate (1.85 mmol).
-
Reaction Initiation: Add 25 mL of 20% aqueous acetic acid to the flask. The acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization.
-
Reaction Conditions: Stir the mixture vigorously at room temperature (approx. 20-25 °C) for 3 hours. During this time, a precipitate will form as the product is sparingly soluble in the reaction medium.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold water to remove residual acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from a 4:1 (v/v) mixture of ethanol and water to afford the pure 3-methyl-2(1H)-quinoxalinone. The expected yield is typically high, around 92%.[12]
Spectroscopic Characterization
Unambiguous identification of the synthesized product is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the predominant keto tautomer, 3-methyl-1H-quinoxalin-2-one.
| Technique | Observed Signals and Interpretation | Reference(s) |
| ¹H NMR | δ 12.27 (br s, 1H, N-H), 7.68 (d, 1H, Ar-H), 7.46 (t, 1H, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃) | [12] |
| ¹³C NMR | δ 155.4 (C=O), 132.4, 132.1, 129.7, 128.3, 123.4, 115.6 (Aromatic/Heterocyclic C), 20.9 (CH₃) | [12] |
| Mass Spec. | Molecular Ion [M]⁺: 160.06; [M+H]⁺: 161.07 | [4][13] |
| IR (KBr) | 3462 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=N stretch), 1602 cm⁻¹ (Aromatic C=C stretch) | [1] |
PART 3: Applications in Drug Discovery and Development
The 3-methylquinoxalin-2-ol scaffold is a cornerstone in the design of various biologically active molecules. Its derivatives have been extensively investigated for several therapeutic applications.
Anticancer Activity: Targeting VEGFR-2
One of the most promising applications of 3-methylquinoxalin-2-ol derivatives is in oncology. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Several studies have focused on designing and synthesizing novel derivatives of 3-methylquinoxalin-2-ol as potent VEGFR-2 inhibitors.[7][8][9] These compounds have demonstrated significant cytotoxic activities against cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer).[7] The mechanism of action involves arresting the cell cycle and inducing apoptosis (programmed cell death) by modulating key proteins like caspases, Bax, and Bcl-2.[7][8]
Caption: Inhibition of the VEGFR-2 signaling pathway by 3-methylquinoxalin-2-ol derivatives.
Neurodegenerative Diseases: Cholinesterase Inhibition
Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. Hydrazone derivatives of 3-methylquinoxalin-2-ol have been synthesized and evaluated as potent and selective inhibitors of these cholinesterases, positioning them as promising candidates for the development of new treatments for neurodegenerative diseases.[1]
Antimicrobial Applications
The quinoxaline nucleus is a well-established pharmacophore in the development of antimicrobial agents.[2][15] Various derivatives synthesized from 3-methylquinoxalin-2-ol have demonstrated significant antibacterial and antifungal activities, making this scaffold a valuable starting point for addressing the challenge of antimicrobial resistance.[1][2]
Conclusion
3-Methylquinoxalin-2-ol is more than a simple heterocyclic compound; it is a powerful and versatile platform for chemical synthesis and drug discovery. Its straightforward and high-yielding synthesis, combined with its rich reactivity, allows for the creation of diverse molecular libraries. The proven success of its derivatives as anticancer agents, cholinesterase inhibitors, and antimicrobial compounds underscores its significance for medicinal chemists. As research continues to uncover new biological targets and synthetic methodologies, the importance of 3-Methylquinoxalin-2-ol as a core scaffold in the development of next-generation therapeutics is set to grow.
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